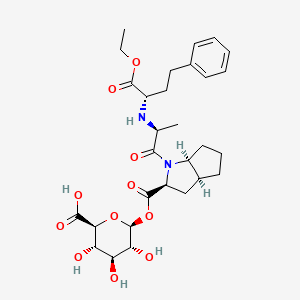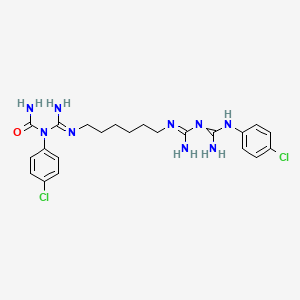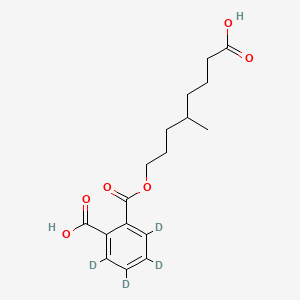
Ramipril acyl-B-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ramipril acyl-B-D-glucuronide is a metabolite of ramipril, a widely used angiotensin-converting enzyme (ACE) inhibitor. Ramipril is primarily prescribed for the management of hypertension and to reduce cardiovascular mortality following myocardial infarction. The metabolism of ramipril in the liver and kidneys results in the formation of several metabolites, including ramiprilat, ramipril diketopiperazine, ramipril acyl glucuronide, and ramipril N-glucuronide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ramipril acyl-B-D-glucuronide involves the conjugation of ramipril with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the carboxylic acid group of ramipril .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions using UGT enzymes. The process is optimized to ensure high yield and purity of the metabolite. The reaction conditions, including pH, temperature, and enzyme concentration, are carefully controlled to maximize the efficiency of the glucuronidation process .
Chemical Reactions Analysis
Types of Reactions: Ramipril acyl-B-D-glucuronide undergoes several chemical reactions, including:
Hydrolysis: The ester bond in the glucuronide can be hydrolyzed, leading to the formation of ramipril and glucuronic acid.
Transacylation: The acyl group can migrate within the glucuronide molecule, resulting in the formation of positional isomers.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Transacylation: This reaction can occur spontaneously under physiological conditions, without the need for additional reagents.
Major Products Formed:
Hydrolysis: Ramipril and glucuronic acid.
Transacylation: Various positional isomers of ramipril acyl glucuronide.
Scientific Research Applications
Ramipril acyl-B-D-glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of ramipril in the human body.
Toxicology: Investigating the potential toxic effects of ramipril and its metabolites.
Drug Development: Understanding the role of glucuronidation in drug metabolism and designing drugs with improved pharmacokinetic profiles.
Mechanism of Action
Ramipril acyl-B-D-glucuronide exerts its effects primarily through its parent compound, ramipril. Ramipril inhibits the renin-angiotensin-aldosterone system (RAAS) by binding to and inhibiting ACE, thereby preventing the conversion of angiotensin I to angiotensin II. This leads to a decrease in blood pressure and a reduction in cardiovascular events . The glucuronide metabolite itself is generally considered inactive but plays a role in the overall pharmacokinetics of ramipril .
Comparison with Similar Compounds
Ramiprilat: The active metabolite of ramipril, which directly inhibits ACE.
Ramipril N-glucuronide: Another glucuronide metabolite of ramipril, formed through the conjugation of ramipril with glucuronic acid.
Uniqueness: Ramipril acyl-B-D-glucuronide is unique in its formation through the conjugation of ramipril with glucuronic acid, facilitated by UGT enzymes. This metabolite is part of the phase II metabolism of ramipril and plays a crucial role in the drug’s excretion and overall pharmacokinetics .
Properties
Molecular Formula |
C29H40N2O11 |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21-,22-,23+,24-,29-/m0/s1 |
InChI Key |
ZJZVWDOXIZGYPD-UIKYHUQUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)




![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
